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molecular formula C9H12FN B1295025 2-(4-fluorophenyl)-N-methylethanamine CAS No. 459-28-9

2-(4-fluorophenyl)-N-methylethanamine

Cat. No. B1295025
M. Wt: 153.2 g/mol
InChI Key: NCBPDSPIVAMJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217723B2

Procedure details

To a mixture solution of N-methyl benzylamine (11 g) in dichloromethane and an aqueous solution containing sodium bicarbonate (16 g) was added dropwise 4-fluorophenyl acetyl chloride (12 g) at room temperature with vigorously stirring. After stirring for 1 hour, the organic layer was separated and washed with 2N hydrochloric acid water, water, an aqueous solution of 2N sodium hydroxide and water, in this order. The organic layer was dried with anhydrous magnesium sulfate, and the colorless oily matter (18 g) was obtained. To a suspension of 4 lithium aluminum hydride (4.5 g) in tetrahydrofuran (250 mL) was added dropwise the oily substance (18 g) obtained above in tetrahydrofuran (250 mL) After stirring for 1 hour, water (4.5 mL), an aqueous solution of 15% sodium hydroxide (4.5 mL), and water (13.5 mL) were added in this order, and the resulting precipitate was removed by filtration. The residue that was obtained by evaporated the filtrate in vacuo was purified with NH silica gel (hexane/ethyl acetate), and the colorless oily matter (13.6 g) was obtained. This oily substance was dissolved in methanol (200 mL), a catalytic reduction by 5% palladium-carbon (1 g) was carried out at 50° C. under hydrogen atmosphere, and the title compound (8.55 g) was obtained as a light brown oily substance.
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
4.5 g
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2]CC1C=CC=CC=1.C(=O)(O)[O-].[Na+].[F:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23](Cl)=O)=[CH:18][CH:17]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>ClCCl.O1CCCC1.CO.[C].[Pd].O>[F:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][CH2:23][NH:2][CH3:1])=[CH:18][CH:17]=1 |f:1.2,4.5.6.7.8.9,10.11,15.16|

Inputs

Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13.5 mL
Type
solvent
Smiles
O
Name
Quantity
4.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
CNCC1=CC=CC=C1
Name
Quantity
16 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
12 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)Cl
Step Five
Name
Quantity
4.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with 2N hydrochloric acid water, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the colorless oily matter (18 g) was obtained
ADDITION
Type
ADDITION
Details
was added dropwise the oily substance (18 g)
STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
The residue that was obtained
CUSTOM
Type
CUSTOM
Details
by evaporated the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
was purified with NH silica gel (hexane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
the colorless oily matter (13.6 g) was obtained
CUSTOM
Type
CUSTOM
Details
was carried out at 50° C. under hydrogen atmosphere

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCNC
Measurements
Type Value Analysis
AMOUNT: MASS 8.55 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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